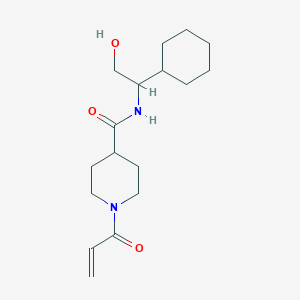
N-(1-Cyclohexyl-2-hydroxyethyl)-1-prop-2-enoylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Cyclohexyl-2-hydroxyethyl)-1-prop-2-enoylpiperidine-4-carboxamide, also known as CPP-115, is a small molecule drug that has been developed as a potential treatment for a range of neurological disorders. The compound is a potent inhibitor of the enzyme gamma-aminobutyric acid aminotransferase (GABA-AT), which is responsible for the breakdown of the neurotransmitter GABA in the brain.
Wirkmechanismus
The primary mechanism of action for N-(1-Cyclohexyl-2-hydroxyethyl)-1-prop-2-enoylpiperidine-4-carboxamide is its inhibition of GABA-AT, which leads to an increase in GABA levels in the brain. GABA is the primary inhibitory neurotransmitter in the brain, and its increased levels can lead to a reduction in neuronal excitability and a decrease in seizure activity. This compound has also been shown to increase the release of dopamine in the brain, which may contribute to its potential use in the treatment of addiction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of GABA-AT and subsequent increase in GABA levels in the brain. This increase in GABA levels can lead to a reduction in seizure activity, a decrease in addictive behaviors, and anxiolytic effects. This compound has also been shown to increase the release of dopamine in the brain, which may contribute to its potential use in the treatment of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(1-Cyclohexyl-2-hydroxyethyl)-1-prop-2-enoylpiperidine-4-carboxamide is its high potency and selectivity for GABA-AT inhibition. This makes it a useful tool for studying the role of GABA in various neurological disorders. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in animal studies. Additionally, the high potency of this compound may make it difficult to achieve therapeutic doses in humans without causing adverse effects.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-Cyclohexyl-2-hydroxyethyl)-1-prop-2-enoylpiperidine-4-carboxamide. One area of interest is its potential use in the treatment of epilepsy, particularly in drug-resistant cases. This compound may also have potential as a treatment for addiction and anxiety disorders. Additionally, further research is needed to determine the optimal dosing and administration methods for this compound in humans. Finally, the development of more selective GABA-AT inhibitors may provide additional insights into the role of GABA in neurological disorders.
Synthesemethoden
N-(1-Cyclohexyl-2-hydroxyethyl)-1-prop-2-enoylpiperidine-4-carboxamide is synthesized through a multi-step process involving the reaction of piperidine-4-carboxylic acid with cyclohexylamine, followed by acylation with (E)-3-(4-hydroxyphenyl)-2-propenoic acid and subsequent reduction of the double bond to form the final product. The synthesis method has been optimized to produce a high yield of this compound with high purity and low impurities.
Wissenschaftliche Forschungsanwendungen
N-(1-Cyclohexyl-2-hydroxyethyl)-1-prop-2-enoylpiperidine-4-carboxamide has been studied extensively in preclinical models for its potential use in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety. In animal studies, this compound has been shown to increase GABA levels in the brain, leading to a reduction in seizure activity and addictive behaviors. This compound has also been shown to have anxiolytic effects in animal models, suggesting potential use in the treatment of anxiety disorders.
Eigenschaften
IUPAC Name |
N-(1-cyclohexyl-2-hydroxyethyl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3/c1-2-16(21)19-10-8-14(9-11-19)17(22)18-15(12-20)13-6-4-3-5-7-13/h2,13-15,20H,1,3-12H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQHNDYNNBAXKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)NC(CO)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

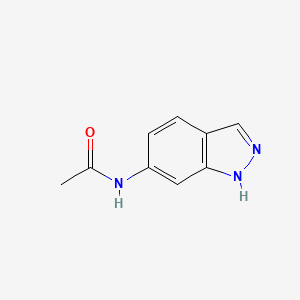

![6'-Methoxy-[2,3']bipyridinyl-5-ylamine](/img/structure/B2857224.png)


![N-[(1-Hydroxycyclohexyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2857230.png)
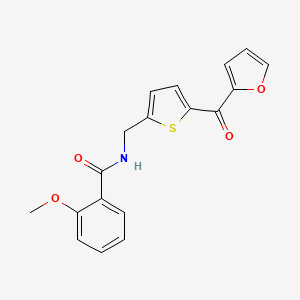

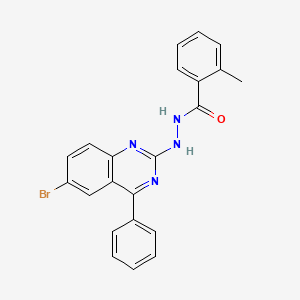
![N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![N-(1-methoxypropan-2-yl)-4-[5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzamide](/img/structure/B2857240.png)
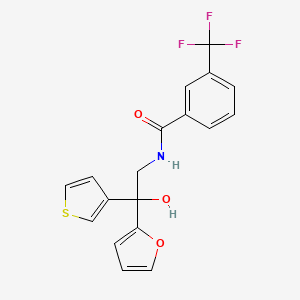
![2-(4-chlorophenyl)-4-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2857242.png)
